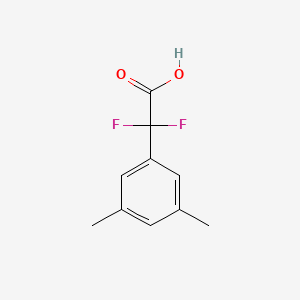![molecular formula C29H16Br2 B6590976 5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene] CAS No. 1242570-65-5](/img/structure/B6590976.png)
5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene] is a chemical compound that belongs to the family of spiro compounds. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene] is not fully understood. However, it is believed that the compound interacts with biological molecules such as proteins and DNA through π-π stacking interactions and hydrogen bonding. This interaction leads to changes in the fluorescence properties of the compound, which can be used for detection purposes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene] have not been extensively studied. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. This makes it a safe compound to use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene] is its unique fluorescence properties, which make it an excellent probe for the detection of biological molecules. The compound is also easy to synthesize and has a high yield. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to use in biological systems.
Direcciones Futuras
There are several future directions for the use of 5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene] in scientific research. One potential application is in the development of biosensors for the detection of biological molecules. The compound could also be used in the development of new materials for OLEDs and OFETs. Additionally, further studies are needed to understand the mechanism of action of the compound and its potential applications in various fields.
Conclusion
In conclusion, 5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene] is a unique compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.
Métodos De Síntesis
The synthesis of 5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene] involves the reaction of 9-bromo-7-fluorenone with 1,8-dibromonaphthalene in the presence of a strong base such as potassium tert-butoxide. This reaction leads to the formation of the spiro compound with a high yield of up to 70%.
Aplicaciones Científicas De Investigación
5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene] has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of various biological molecules such as proteins, DNA, and RNA. The compound has also been used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Propiedades
IUPAC Name |
5,9-dibromospiro[benzo[c]fluorene-7,9'-fluorene] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H16Br2/c30-17-13-14-22-25(15-17)29(26-16-27(31)20-9-1-2-10-21(20)28(22)26)23-11-5-3-7-18(23)19-8-4-6-12-24(19)29/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFIREDPLXNSSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H16Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride](/img/structure/B6590909.png)
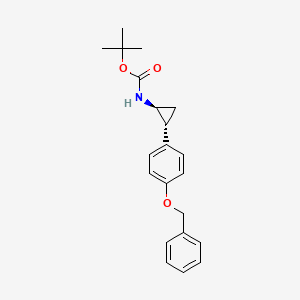
![Dibenzo[b,d]furan-2,8-diyldiboronic acid](/img/structure/B6590915.png)

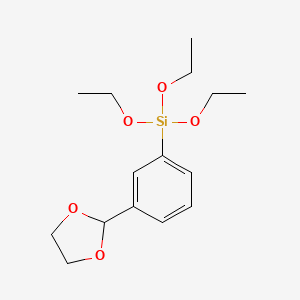


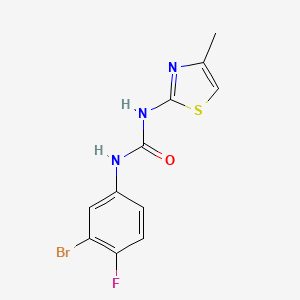
![6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B6590944.png)
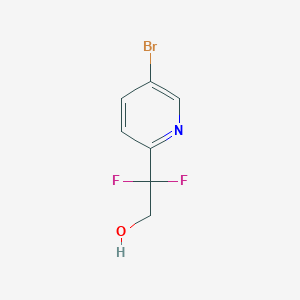
![3,3-dibromo-2,3,7,8,9,10,11,11a-octahydro-1H-[1]benzothieno[2,3-b]cyclohepta[e]pyridine-4,12-dione](/img/structure/B6590963.png)

